2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide

Lipophilicity Preclinical ADME Medicinal Chemistry

2-Amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide (CAS 1354015-99-8; also known as (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide) is a chiral amino acid amide derivative with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol. The compound features a 2-chlorobenzyl moiety and an isopropyl group attached to the nitrogen of an alaninamide backbone, with a stereocenter at the alpha carbon of the alanine residue.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
Cat. No. B14788913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=CC=CC=C1Cl)C(=O)C(C)N
InChIInChI=1S/C13H19ClN2O/c1-9(2)16(13(17)10(3)15)8-11-6-4-5-7-12(11)14/h4-7,9-10H,8,15H2,1-3H3
InChIKeyWSLNYNKTMLIDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide: Physicochemical and Structural Baseline


2-Amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide (CAS 1354015-99-8; also known as (S)-2-Amino-N-(2-chlorobenzyl)-N-isopropylpropanamide) is a chiral amino acid amide derivative with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol . The compound features a 2-chlorobenzyl moiety and an isopropyl group attached to the nitrogen of an alaninamide backbone, with a stereocenter at the alpha carbon of the alanine residue . It is classified as a research-use-only building block, primarily sourced for medicinal chemistry and organic synthesis applications; it is not a marketed pharmaceutical but serves as a scaffold for structure-activity relationship (SAR) studies, particularly where N-alkyl substitution modulates lipophilicity and target engagement .

Why N-Alkyl Analogs of 2-Amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide Cannot Be Interchanged


This compound resides in a homologous series where subtle changes to the N-alkyl substituent produce disproportionate shifts in key physicochemical parameters that govern molecular recognition and pharmacokinetics. Substituting the N-isopropyl group with smaller N-methyl or N-ethyl groups alters logP by approximately 0.5–1.0 units and reduces steric bulk, potentially re-ranking ligand poses in target binding sites . Conversely, relocating the amino group from the alpha- to the beta-position (as in the positional isomer CAS 1457184-79-0) rewires the hydrogen-bonding geometry and conformational ensemble without changing molecular weight, resulting in a fundamentally different pharmacophore . The quantitative evidence below details these differentiation dimensions, demonstrating why generic substitution without explicit comparative validation introduces unacceptable risk in both biological assay interpretation and chemical process reproducibility.

Quantitative Differentiation Evidence: 2-Amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide vs. Analogs


Computed LogP Comparison: N-Isopropyl vs. N-Methyl and N-Ethyl Analogs

The N-isopropyl substituent on the target compound confers a computed octanol-water partition coefficient (logP) of 2.4242, reflecting enhanced lipophilicity relative to its N-methyl and N-ethyl analogs. While direct experimental logP values for all three compounds are absent from the public domain, the difference in logP can be quantitatively estimated from the known contribution of methylene groups (each CH2 adds approximately 0.5 logP units) . This places the expected logP of the N-ethyl analog at ~2.0 and the N-methyl analog at ~1.5, making the target compound 0.4–0.9 logP units more lipophilic. This magnitude of difference is typically sufficient to alter membrane permeability, plasma protein binding, and off-target promiscuity in cellular assays.

Lipophilicity Preclinical ADME Medicinal Chemistry

Molecular Weight and Drug-Likeness Window: Isopropyl vs. Methyl/Ethyl Analogs

The target compound (MW 254.76 g/mol) occupies a higher molecular-weight window than its N-methyl (226.70 g/mol) and N-ethyl (240.73 g/mol) analogs, placing it closer to the upper boundary of fragment-like space but well within lead-like chemical space . Each additional CH2 unit adds 14.03 g/mol, which may influence ligand efficiency metrics (LE, LLE) when used as a template in hit-to-lead campaigns. The N-isopropyl variant provides a distinct balance: significant steric bulk without exceeding the Rule-of-3 threshold for fragment-based libraries.

Drug-likeness Lead Optimization Fragment-Based Screening

Commercially Available Purity Grades: Target Compound (NLT 98%) vs. N-Methyl Analog (95%+)

Reputable suppliers list the (S)-enantiomer of the target compound at a minimum purity of 98% (NLT 98%, MolCore) , whereas the closest N-methyl analog is typically stocked at 95%+ purity (Chemenu) . This 3% absolute purity difference corresponds to a potential 2.5-fold higher burden of unidentified impurities in the analog, which can introduce confounding biological activity in cell-based or biochemical assays. For structure-activity studies where low-abundance impurities may be potent off-target ligands, this purity gap is analytically meaningful.

Chemical Procurement Assay Reproducibility Quality Control

Structural Topology Divergence: Alpha-Amino Acid Derivative vs. Positional Isomer (Beta-Amino Acid)

The target compound is an alpha-amino acid amide, meaning the free amino group is on the carbon alpha to the carbonyl. Its positional isomer, 3-((2-chlorobenzyl)amino)-N-isopropylpropanamide (CAS 1457184-79-0), places the amino group on the beta-carbon . Despite identical molecular weight and formula, this one-carbon shift alters the distance between the hydrogen-bond donor (NH2) and acceptor (C=O) groups, changing the conformational ensemble and the preferred pharmacophoric geometry. In peptide mimetics, alpha- vs. beta-amino acid scaffolds exhibit fundamentally different backbone dihedral preferences (φ, ψ angles), influencing proteolytic stability and secondary structure propensity.

Conformational Analysis Pharmacophore Modeling Peptide Mimetics

TPSA Constancy and Hydrogen-Bond Donor/Acceptor Profile Across N-Alkyl Series

The topological polar surface area (TPSA) of the target compound is 46.33 Ų, with exactly 1 hydrogen-bond donor (primary amine) and 2 hydrogen-bond acceptors (amide carbonyl and amine) . This TPSA value is conserved across the N-methyl, N-ethyl, and N-isopropyl series because TPSA depends on functional group identity rather than alkyl chain length. The constancy of TPSA (~46–47 Ų) coupled with the variable logP means that the balance between hydrophilicity and lipophilicity shifts systematically as the N-alkyl group lengthens. Since TPSA is a critical parameter for predicting oral absorption (threshold <140 Ų) and blood-brain barrier penetration (threshold <90 Ų), the target compound's profile places it in a favorable CNS-accessible range when combined with its moderate logP.

Polar Surface Area Oral Bioavailability CNS Penetration

Optimal Application Scenarios for 2-Amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide Based on Differentiation Evidence


Lipophilicity-Driven SAR Studies in CNS Drug Discovery

The target compound's logP of 2.42, combined with its low TPSA (46.33 Ų), makes it a preferred scaffold for exploring CNS-penetrant chemical space. In hit-to-lead campaigns where incremental logP tuning is required, the N-isopropyl variant provides a defined lipophilicity anchor point that is 0.4–0.9 logP units above its N-methyl and N-ethyl analogs, enabling systematic SAR table construction without altering hydrogen-bond donor/acceptor counts .

Chiral Building Block Procurement for Peptide Mimetic Synthesis

As a single-enantiomer (S)-alpha-amino acid amide, this compound provides a defined stereocenter for the synthesis of peptidomimetics. The availability at NLT 98% purity reduces the risk of diastereomeric contamination in subsequent coupling reactions, making it suitable for fragment-based library construction where enantiomeric purity must be rigorously controlled .

Conformational Probing of Alpha- vs. Beta-Amino Acid Pharmacophores

When paired with its positional isomer (CAS 1457184-79-0), this compound enables head-to-head comparisons of alpha- and beta-amino acid backbone geometries in target binding assays. The identical molecular weight and elemental composition isolate the effect of amino group position on ligand recognition, providing a clean experimental probe for pharmacophore validation .

Impurity Profiling and Reference Standard Use in Analytical Chemistry

The higher guaranteed purity (NLT 98%) of the target compound relative to its 95%+ N-methyl analog positions it as a more reliable reference standard for HPLC calibration, LC-MS impurity tracking, and quantitative NMR studies. Laboratories requiring low-impurity baselines for method validation can procure this grade directly, avoiding the need for pre-use purification .

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